molecular formula C11H15NS B1266695 1-Adamantyl isothiocyanate CAS No. 4411-26-1

1-Adamantyl isothiocyanate

Cat. No. B1266695
CAS RN: 4411-26-1
M. Wt: 193.31 g/mol
InChI Key: YPKFLUARLJRPQM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Adamantyl isothiocyanates, including 1-Adamantyl isothiocyanate, have been synthesized through reactions involving corresponding adamantyl amines with phenyl isothiocyanate. This process highlights the versatility of adamantyl derivatives in forming structurally complex isothiocyanates (Burmistrov, Pitushkin, & Butov, 2017).

Molecular Structure Analysis

The molecular structure of adamantane derivatives, including those similar to 1-Adamantyl isothiocyanate, has been elucidated using vibrational spectra and X-ray diffraction, revealing intramolecular and intermolecular hydrogen bonding that affects their vibrational modes and stability. These structures are often stabilized by a network of classical and non-classical hydrogen bonds, showcasing the compound's intricate molecular architecture (Saeed, Ashraf, Erben, & Simpson, 2017).

Chemical Reactions and Properties

Adamantyl isothiocyanates undergo various chemical reactions, demonstrating their reactivity and potential for further chemical modifications. For instance, reactions with phosphorus compounds have explored the preparation of adamantyl isocyanate and isothiocyanate derivatives, indicating the compound's versatility in chemical transformations (Eguchi, Takeuchi, & Watanabe, 1987).

Physical Properties Analysis

The physical properties of 1-Adamantyl isothiocyanate derivatives, such as solubility, melting point, and crystalline structure, are influenced by the adamantane core. This core contributes to the high thermal stability and low solubility in water, characteristic of adamantane-based compounds. The crystal packing and intermolecular interactions have been a subject of detailed exploration, highlighting the role of weak intermolecular interactions in their supramolecular architectures (Al-Omary et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, are crucial for understanding 1-Adamantyl isothiocyanate's behavior in chemical syntheses. Its reactions with carbonyls of group 6, 8, and 10 metals, for instance, reveal its PH bond's reactivity, providing insights into its chemical versatility and potential for forming diverse chemical compounds (Goerlich, Fischer, Jones, & Schmutzler, 1993).

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-Adamantyl isothiocyanate has been utilized in the synthesis of various N-(1-adamantyl)carbothioamides, which demonstrated potent in vitro antimicrobial activity against pathogenic Gram-positive and Gram-negative bacteria and yeast-like fungus Candida albicans (Al-Abdullah et al., 2015).

Hypoglycemic Activities

This compound has also been explored for its potential hypoglycemic activities. Specific derivatives of 1-adamantyl isothiocyanate showed significant reduction of serum glucose levels in streptozotocin-induced diabetic rats, indicating its potential in diabetes treatment (Al-Abdullah et al., 2015).

Facile Synthesis Methods

New methods have been developed for synthesizing 1-adamantyl isothiocyanates with various substituents, demonstrating the compound's versatility in chemical synthesis (Burmistrov et al., 2017).

Cytotoxic Properties in Cancer Research

1-Adamantyl isothiocyanate has shown potential in cancer research, particularly in treating gynecological cancers. Studies have suggested its cytotoxicity to various cancer cell lines, indicating its potential as a therapeutic agent (Lange et al., 2012).

Antiviral Properties

This compound has demonstrated notable antiviral activities, particularly against vaccinia and herpes viruses, showcasing its potential in antiviral drug development (Kreutzberger & Schröders, 1977).

Carbonic Anhydrase Inhibitors

1-Adamantyl isothiocyanate derivatives have been studied as carbonic anhydrase inhibitors, showing potential for applications in treating conditions like epilepsy due to their strong anticonvulsant activity (Ilies et al., 2004).

Safety And Hazards

1-Adamantyl isothiocyanate may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

1-Adamantyl isothiocyanate has been used in the synthesis of various compounds, indicating its potential for further applications in chemical synthesis .

properties

IUPAC Name

1-isothiocyanatoadamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NS/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKFLUARLJRPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196040
Record name Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate
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Molecular Weight

193.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantyl isothiocyanate

CAS RN

4411-26-1
Record name Adamantyl isothiocyanate
Source CAS Common Chemistry
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Record name Adamantyl isothiocyanate
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Record name 4411-26-1
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Record name Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate
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Record name Tricyclo(3.3.1.1'3,7)dec-1-yl isocyanate
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Record name ADAMANTYL ISOTHIOCYANATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
AA Al-Mutairi, MA Al-Alshaikh, FAM Al-Omary… - Molecules, 2019 - mdpi.com
… 1-Adamantyl isothiocyanate 2 was reacted with 1-methylpiperazine or piperidine to yield the corresponding N-(adamantan-1-yl)carbothioamides 5 and 6, respectively. The latter was …
Number of citations: 12 www.mdpi.com
ES Al-Abdullah, HM Al-Tuwaijri, HM Hassan… - Molecules, 2015 - mdpi.com
… The reaction of 1-adamantyl isothiocyanate 4 with the various cyclic secondary amines yielded the corresponding N-(1-adamantyl)carbothioamides 5a–e, 6, 7, 8a–c and 9. Similarly, the …
Number of citations: 28 www.mdpi.com
V Burmistrov, D Pitushkin, G Butov - SynOpen, 2017 - thieme-connect.com
… Traditional methods for the preparation of 1-adamantyl isothiocyanate require corrosive or … and effective method for the preparation of 1-adamantyl isothiocyanate and its analogues. …
Number of citations: 12 www.thieme-connect.com
GM Butov, VM Mokhov, VV Burmistrov, KR Saad… - Russian Journal of …, 2014 - Springer
… 1-Adamantyl isothiocyanate (IV) is obtained by the action of carbon disulfide or thiophosgene on adamantan-1-amine [17]. Adamantane-1-carbonitrile (V) is used in the synthesis of …
Number of citations: 14 link.springer.com
A Kreutzberger, HH Schröders - Arzneimittel-forschung, 1977 - europepmc.org
By nucleophilic addition of pyrrolidine (2a), piperidine (2b), 3-hydroxypiperidine (2c), and 4-hydroxypiperidine (2d) on 1-adamantyl-isothiocyanate (1), the N', N'-disubstituted N-(1-…
Number of citations: 5 europepmc.org
LH Al-Wahaibi, HM Hassan, AM Abo-Kamar… - Molecules, 2017 - mdpi.com
… The key starting material 1-adamantyl isothiocyanate 4 was prepared in good yield via our … The reaction of 1-adamantyl isothiocyanate 4 with morpholine and 1-phenylpiperazine, in …
Number of citations: 47 www.mdpi.com
이남경 - 2019 - repository.hanyang.ac.kr
… monolayers (SAMs) on Au(111) derived from adamantane derivatives such as 1-adamantanethiol (AD-SH), 1-adamantyl isocyanide (AD-NC), and 1-adamantyl isothiocyanate (AD-NCS…
Number of citations: 0 repository.hanyang.ac.kr
VV Burmistrov, GM Butov, DA Pitushkin - Russian Journal of Organic …, 2015 - Springer
… Traditional methods of synthesis of 1-adamantyl isothiocyanate are based on reactions of adamantan-1amine with carbon disulfide in the presence of potassium hydroxide (20C, 12 h) [6…
Number of citations: 10 link.springer.com
YJ Wu, Y Zhang - Tetrahedron Letters, 2008 - Elsevier
… was observed in the case of 1-adamantyl isothiocyanate (entry 14). The failure with the latter is due to the thioacylguanidine formation step as 1-adamantyl isothiocyanate is inert to the …
Number of citations: 22 www.sciencedirect.com
L Bauer, KK Khullar - The Journal of Organic Chemistry, 1971 - ACS Publications
Acid-catalyzed carbon-sulfur cleavage atthe bridgehead of some 1-adamantyl sulfides was encountered, ß-(1-Adamantanethio) ethylamine and e-(1-adamantanethio) pentylamine …
Number of citations: 53 pubs.acs.org

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